N-(2-{Bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine is a novel norcamphor derivative synthesized for its potential use as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. [] NMDA receptors are glutamate receptors involved in various neurological processes. Dysfunction of these receptors is implicated in neurodegenerative diseases. [] N-(2-{Bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine acts by binding to the phencyclidine (PCP) site of the NMDA receptor. [] This interaction could potentially be leveraged to develop new treatments for neurodegenerative disorders and other glutamate-dependent diseases. []
N-(2-{Bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine acts as an uncompetitive antagonist at the NMDA receptor. [] Specifically, it binds to the phencyclidine (PCP) site, which is located within the ion channel of the receptor. [] Binding to this site blocks ion flow through the channel, preventing the receptor from being activated by glutamate. [] This mechanism distinguishes it from competitive antagonists, which bind to the glutamate binding site. []
The primary application of N-(2-{Bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine is as a research tool for investigating the role of NMDA receptors in neurological processes. [] Its potential as a therapeutic agent for neurodegenerative disorders and other glutamate-dependent diseases is currently being explored. [] Specifically, its toxicity profile has been examined in MDCK (mimicking the blood-brain barrier) and N2a (neuronal cell line) cells. [] Results showed that the compound displayed dose-dependent toxicity above 100 μM and IC50 values above 150 μM in both cell lines, similar to the FDA-approved NMDA receptor antagonist memantine. [] These findings suggest that N-(2-{Bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine could have an acceptable therapeutic index, as the therapeutic serum level of memantine in patients is around 1 μM. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2